N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)11(18)10-8-7-9-16-12(10)17-13(19)15(4,5)6/h7-9H,1-6H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLLVGKCASYYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(N=CC=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It features a pyridine ring substituted with a 2,2-dimethylpropanamide group, which contributes to its unique biological properties.
Research indicates that this compound may act as an inhibitor of specific enzymes, potentially influencing various biochemical pathways. The biological activity is often linked to its interaction with target proteins involved in metabolic processes or signal transduction.
Enzyme Inhibition
One notable aspect of the compound's biological activity is its potential to inhibit enzymes. For instance, it has been studied for its inhibitory effects on firefly luciferase (EC 1.13.12.7), where it demonstrated significant inhibition at concentrations around 10 µM .
Case Studies and Research Findings
- Inhibition Studies : A study evaluated the compound's effect on firefly luciferase and found a 26% inhibition at 10 µM concentration. This suggests potential applications in bioluminescence assays and related fields.
- Toxicity and Safety : The compound has been classified with several hazard codes indicating potential irritant effects on the skin and eyes, as well as respiratory system concerns . Proper handling and safety measures are recommended during laboratory use.
- Structural Analysis : Single-crystal X-ray studies revealed insights into the molecular arrangement and interactions within crystal structures, indicating hydrogen bonding capabilities that may play a role in its biological activity .
Comparative Activity Table
| Compound Name | CAS Number | Biological Activity | Inhibition (%) |
|---|---|---|---|
| This compound | TBD | Firefly luciferase inhibitor | 26% at 10 µM |
| N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | 56619-93-3 | Unknown | TBD |
| N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide | 765291-41-6 | Unknown | TBD |
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C_{13}H_{18}N_{2}O
- Molecular Weight : 218.30 g/mol
- IUPAC Name : N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro tests demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including lymphoma and breast cancer cells.
Case Study: In Vitro Anticancer Efficacy
A study assessed the compound's effect on lymphoma B P493 cells at a concentration of 20 μM, resulting in significant growth inhibition. The study also included animal models where the compound was administered to evaluate its efficacy in vivo, showing promising results in tumor reduction .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it has shown potential in inhibiting glutaminase activity, which is crucial for tumor growth and survival.
Data Table: Enzyme Inhibition Studies
Drug Development
This compound is being explored as a lead compound for developing new drugs targeting cancer and metabolic disorders. Its structural features allow for modifications that can enhance potency and selectivity.
Case Study: Drug Design
In a drug design study, derivatives of this compound were synthesized and tested for their biological activities. The modifications led to improved pharmacological profiles compared to the parent compound .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[3-(2,2-Dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide
- CAS Registry Number : 101630-94-8
- Molecular Formula : C₁₅H₂₃N₃O₂
- Molecular Weight : 277.36 g/mol
- Synonyms: 2,6-Bis[(2,2-dimethylpropanoyl)amino]pyridine; N,N'-2,6-Pyridinediylbis[2,2-dimethylpropanamide] .
Structural Features :
The compound consists of a pyridine core substituted at positions 2 and 6 with pivalamide (2,2-dimethylpropanamide) groups. The bulky tert-butyl substituents confer high lipophilicity and steric hindrance, enhancing metabolic stability and resistance to hydrolysis .
Applications :
Primarily used as a building block in organic synthesis, particularly for developing ligands, coordination complexes, and bioactive molecules .
Structural and Functional Group Analysis
The table below compares the target compound with key analogs, emphasizing structural variations and functional group impacts:
Key Research Findings
Target Compound (101630-94-8) :
- Synthetic Utility : Acts as a precursor for metal-organic frameworks (MOFs) due to its rigid pyridine backbone and chelating amide groups .
- Stability : The tert-butyl groups protect the amide bonds from enzymatic degradation, making it suitable for in vivo applications .
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide :
- Electronic Properties: The cyano and fused furan groups increase electron-deficient character, enhancing interactions with biological targets like kinases .
4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-2-yl}benzoic acid (5b) :
- Crystallography : Forms hydrogen-bonded dimers via carboxylic acid groups, enabling crystal engineering applications .
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide :
- Pharmaceutical Potential: The difluoromethyl group improves blood-brain barrier penetration, relevant for CNS drug development .
N-(4-Hydroxypyridin-3-yl)-2,2-dimethylpropanamide :
- Acid-Base Behavior : The hydroxyl group (pKa ~8.5) allows pH-dependent solubility, useful in drug formulation .
Comparative Physicochemical Properties
| Property | Target Compound | N-(6-Chloropyridin-2-yl)- analog | N-(4-Hydroxypyridin-3-yl)- analog |
|---|---|---|---|
| LogP | 2.7 | 3.1 | 1.8 |
| Aqueous Solubility | Low | Very low | Moderate |
| Melting Point | Not reported | 71–75°C | 266–268°C |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of pyridine rings. Key steps include:
- Acylation : Introducing pivaloyl (2,2-dimethylpropanoyl) groups via coupling reactions using catalysts like palladium or copper under inert atmospheres .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or ethanol) improve solubility and reaction efficiency.
- Purification : Column chromatography or recrystallization from chloroform/acetone mixtures ensures high purity (>95%) .
- Data Note : Yields vary (60–85%) depending on stoichiometric ratios of intermediates and temperature control (reflux at 80–100°C is common) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbonyl/pyridyl group connectivity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 319.24 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of supramolecular packing and hydrogen-bonding motifs .
Advanced Research Questions
Q. What experimental strategies are effective for studying this compound’s supramolecular interactions with dicarboxylic acids?
- Methodological Answer :
- Host-Guest Titration : Use NMR titration (in DMSO-d6 or CDCl3) to monitor chemical shift changes in pyridyl NH or carbonyl groups upon acid binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants () and thermodynamic parameters (ΔH, ΔS) for interactions with substrates like succinic acid .
- Crystallographic Analysis : Co-crystallize the compound with target acids to resolve 3D binding modes (e.g., ethylene spacer-driven recognition) .
Q. How can computational modeling enhance understanding of this compound’s molecular recognition properties?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with dicarboxylic acids, focusing on hydrogen-bonding and steric complementarity .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify electron-deficient regions (e.g., pyridyl N atoms) prone to acid binding .
- MD Simulations : Simulate dynamic interactions in solvent environments (e.g., water/ethanol) to assess conformational stability .
Q. What contradictions exist in reported biological activity data for structurally analogous pyridyl pivalamides, and how can they be resolved?
- Data Contradiction : Some analogs show antimicrobial activity (MIC: 2–8 µg/mL) , while others lack efficacy due to poor membrane permeability.
- Resolution Strategies :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro, methoxy) to assess impact on bioactivity .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to quantify passive diffusion and identify bioavailability bottlenecks .
Specialized Technical Challenges
Q. What are the critical considerations for designing crystallization experiments with this compound?
- Methodological Answer :
- Solvent Pair Selection : Slow evaporation of chloroform/acetone (1:5 v/v) produces diffraction-quality crystals .
- Temperature Gradients : Gradual cooling (0.5°C/hour) minimizes lattice defects .
- H-Bonding Networks : Preferential interactions between pyridyl NH and carbonyl groups dictate crystal packing; monitor via FTIR (N-H stretch: ~3300 cm⁻¹) .
Q. How can researchers mitigate degradation during long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Store at −20°C in amber vials under argon to prevent hydrolysis of the amide bond .
- Stability Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track purity over time; degradation peaks appear at ~4.2 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
